molecular formula C7-H13-Cl2-N2-O3-P B042628 4-Ketoifosfamide CAS No. 42436-20-4

4-Ketoifosfamide

Cat. No. B042628
CAS RN: 42436-20-4
M. Wt: 275.07 g/mol
InChI Key: PEZLCTIXHCOEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ketoifosfamide is a chemical compound that belongs to the class of oxazaphosphorines. It is a derivative of ifosfamide, which is a widely used anticancer drug. 4-Ketoifosfamide has gained attention in recent years due to its potential as an anticancer agent.

Scientific Research Applications

Metabolism in Cancer Treatment

Research indicates that 4-Ketoifosfamide plays a role in the metabolism of ifosfamide, a cytostatic drug used in cancer treatment. A study conducted by Blaschke and Widey (1989) observed that both enantiomers of ifosfamide are eliminated at similar rates and that the metabolites with anticancer activity, including 4-ketoifosfamide, are formed more extensively from one specific enantiomer of ifosfamide. This stereoselective formation suggests that 4-Ketoifosfamide may have implications in the effectiveness of ifosfamide as a cancer treatment (Blaschke & Widey, 1989).

Liver Microsomal Metabolism

In a 2002 study, Preiss et al. investigated the metabolism of ifosfamide in human liver microsomes, focusing on the codetermination of keto- and carboxyifosfamide. This study is significant because it offers insights into the metabolic pathways and interactions of 4-Ketoifosfamide in the liver, which is crucial for understanding its pharmacokinetics and dynamics in human bodies (Preiss et al., 2002).

Synthesis of Chiral Metabolites

Misiura et al. (1983) reported on the stereospecific synthesis of chiral metabolites of ifosfamide, including 4-ketoifosfamide. This research contributes to our understanding of the chemical synthesis processes that can be used to produce 4-ketoifosfamide and its related compounds, enhancing our knowledge of its chemical properties and potential applications in medical research (Misiura et al., 1983).

Comparison with Other Metabolites

In a comparative study of the metabolism of cyclophosphamide and its enantiomers in humans by Jarman et al. (1979), the urinary output of 4-ketocyclophosphamide, a metabolite closely related to 4-ketoifosfamide, was measured. This comparison is essential for understanding the metabolic fate of 4-Ketoifosfamide in relation to similar compounds (Jarman et al., 1979).

properties

CAS RN

42436-20-4

Product Name

4-Ketoifosfamide

Molecular Formula

C7-H13-Cl2-N2-O3-P

Molecular Weight

275.07 g/mol

IUPAC Name

3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-one

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h1-6H2,(H,10,13)

InChI Key

PEZLCTIXHCOEOG-UHFFFAOYSA-N

SMILES

C1COP(=O)(N(C1=O)CCCl)NCCCl

Canonical SMILES

C1COP(=O)(N(C1=O)CCCl)NCCCl

Appearance

white crystalline powder

Other CAS RN

42436-20-4

Purity

99%

synonyms

4-ketoifosfamide
4-ketoifosfamide, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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